2,4-Tridecadienal

Thermal processing Flavor chemistry Physicochemical characterization

2,4-Tridecadienal (trideca-2,4-dienal, CAS 60998-24-5) is a medium-chain, doubly unsaturated aliphatic aldehyde of molecular formula C13H22O and molecular weight 194.31 g/mol. It belongs to the 2,4-alkadienal homologous series, bearing conjugated double bonds at positions 2 and 4 of a thirteen-carbon backbone.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 60998-24-5
Cat. No. B15371898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Tridecadienal
CAS60998-24-5
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CC=CC=O
InChIInChI=1S/C13H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h9-13H,2-8H2,1H3
InChIKeyCMKUXOGSJXLFFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Tridecadienal (CAS 60998-24-5): Procurement-Grade Physicochemical and Regulatory Baseline for the C13 2,4-Alkadienal


2,4-Tridecadienal (trideca-2,4-dienal, CAS 60998-24-5) is a medium-chain, doubly unsaturated aliphatic aldehyde of molecular formula C13H22O and molecular weight 194.31 g/mol [1]. It belongs to the 2,4-alkadienal homologous series, bearing conjugated double bonds at positions 2 and 4 of a thirteen-carbon backbone. The compound is listed on the EPA TSCA Inventory, is EINECS pre-registered (262-554-1), and is commercially available at ≥95% assay [1]. It has been detected in thermally processed foods including taco and tortilla chips and is recognized as a volatile derived from thermal degradation of phospholipids during cooking of poultry and other meats [2]. Critically, The Good Scents Company explicitly flags this substance as 'information only – not used for fragrances or flavors,' with the recommendation: 'PROHIBITED: Should not be used as a fragrance ingredient' and 'not for flavor use' [1].

Why 2,4-Decadienal or Other 2,4-Alkadienals Cannot Substitute for 2,4-Tridecadienal in Research and Industrial Applications


The 2,4-alkadienal homologous series exhibits steep structure-property gradients with increasing chain length that preclude simple interchange. Moving from the industry-standard (E,E)-2,4-decadienal (C10, FEMA 3135, JECFA 1190) to 2,4-tridecadienal (C13) shifts the boiling point upward by approximately 48 °C, increases logP by roughly 1.8 log units, and drops vapor pressure by a factor of 15 [1][2]. These differences materially alter thermal stability during high-temperature processing, partition behavior in multi-phase food or biological matrices, and the temporal dynamics of aroma release. Furthermore, 2,4-tridecadienal occupies a distinct regulatory position: unlike 2,4-decadienal, which is widely approved as a GRAS flavoring substance (FEMA 3135), 2,4-tridecadienal is explicitly categorized as 'not for flavor use' and prohibited for fragrance applications [1]. For any application requiring authentic lipid-oxidation marker specificity, longer-chain volatile retention, or compliance with a research-use-only framework, generic substitution with shorter-chain 2,4-alkadienals will produce quantitatively and qualitatively divergent results. The quantitative evidence below establishes the magnitude of these differences.

2,4-Tridecadienal (CAS 60998-24-5) vs. Closest Analogs: Quantitative Differentiation Evidence for Procurement Decision-Making


Boiling Point: 48 °C Higher Than 2,4-Decadienal Enables Differentiated High-Temperature Processing Stability

2,4-Tridecadienal (C13) exhibits an estimated boiling point of 292–293 °C at 760 mmHg, compared to 244–245 °C for the C10 analog 2,4-decadienal [1][2]. This 48 °C elevation is a direct consequence of the three additional methylene units, which increase van der Waals interactions and molecular weight from 152.23 to 194.31 g/mol. Within the homologous series, 2,4-nonadienal (C9) boils at approximately 222 °C, confirming a consistent ~20–25 °C increment per methylene extension [3]. The elevated boiling point of 2,4-tridecadienal means it remains in the condensed phase under thermal conditions that would volatilize or degrade shorter-chain analogs, a critical parameter for high-temperature food processing, frying simulation, and thermal degradation studies.

Thermal processing Flavor chemistry Physicochemical characterization

Lipophilicity (LogP): 1.8 Log Units Higher Than 2,4-Decadienal Drives Differential Matrix Partitioning

2,4-Tridecadienal has an estimated logP (o/w) of 4.948, compared to 3.183 for 2,4-decadienal and 2.652 for 2,4-nonadienal [1][2][3]. This difference of approximately 1.8 log units corresponds to a roughly 60-fold greater octanol-water partition coefficient, meaning 2,4-tridecadienal partitions far more strongly into lipid phases than its C10 analog. In practical terms, in a food or biological system containing both aqueous and lipid compartments, 2,4-tridecadienal will concentrate in the lipid fraction approximately 60 times more avidly than 2,4-decadienal at equilibrium. This property is structure-intrinsic and cannot be replicated by simply increasing the concentration of a shorter-chain analog.

Partition coefficient Food matrix interaction QSAR

Vapor Pressure: 15-Fold Lower Than 2,4-Decadienal Alters Headspace Dynamics and Aroma Release Kinetics

The estimated vapor pressure of 2,4-tridecadienal at 25 °C is 0.002 mmHg, compared to 0.030 mmHg for 2,4-decadienal and 0.102 mmHg for 2,4-nonadienal [1][2][3]. This represents a 15-fold reduction relative to 2,4-decadienal and a 51-fold reduction relative to 2,4-nonadienal. The lower vapor pressure means that at equilibrium, the headspace concentration of 2,4-tridecadienal above a given liquid or solid matrix will be substantially lower than that of its shorter-chain analogs at equal matrix concentrations. This property fundamentally alters the temporal profile of aroma release: 2,4-tridecadienal provides a more sustained, lower-intensity volatile presence compared to the rapid, intense burst characteristic of 2,4-decadienal.

Volatility Headspace analysis Aroma release

Water Solubility: 29-Fold Lower Than 2,4-Decadienal Determines Differential Behavior in Aqueous Food and Biological Systems

The estimated water solubility of 2,4-tridecadienal at 25 °C is 3.676 mg/L, compared to 105.7 mg/L for 2,4-decadienal [1][2]. This nearly 29-fold difference arises from the extended hydrophobic alkyl chain, which increases from 6 saturated carbons (beyond the conjugated dienal system) in 2,4-decadienal to 9 saturated carbons in 2,4-tridecadienal. The consequence is that in predominantly aqueous reaction media—including many in vitro digestion models, cell culture systems, and aqueous food simulants—2,4-tridecadienal will have substantially lower bioavailability and slower mass transfer rates compared to 2,4-decadienal at equal nominal loading.

Aqueous solubility Mass transfer Reaction medium

Regulatory Status: Not Approved for Flavor or Fragrance Use vs. FEMA 3135 GRAS Status for 2,4-Decadienal

2,4-Tridecadienal is explicitly categorized as 'information only – not used for fragrances or flavors' by The Good Scents Company, with the unambiguous statement: 'PROHIBITED: Should not be used as a fragrance ingredient' and 'Recommendation for 2,4-tridecadienal flavor usage levels up to: not for flavor use' [1]. It has no FEMA number, no JECFA evaluation, and is not listed in the FDA Substances Added to Food inventory. In contrast, 2,4-decadienal holds FEMA 3135, JECFA 1190 (evaluated 2003, session 61, 'no safety concern'), and EU FL-No 05.081, and is widely approved for flavor use in beverages, baked goods, confectionery, meat products, and cereals at levels up to 10 mg/kg [2]. This regulatory dichotomy represents the single most consequential procurement-relevant difference: 2,4-tridecadienal is restricted to research, analytical reference, and non-food industrial applications, whereas 2,4-decadienal is a fully commercialized flavor ingredient.

Regulatory compliance Procurement qualification GRAS/FEMA status

Precursor Specificity: Derived from Arachidonic Acid (C20:4) Oxidation vs. Linoleic Acid (C18:2) for 2,4-Decadienal

The biosynthetic origin of 2,4-tridecadienal distinguishes it fundamentally from 2,4-decadienal. 2,4-Decadienal is the signature odorant of linoleic acid (C18:2 n-6) oxidation, generated via 9-hydroperoxy-octadecadienoic acid (9-HPOD) cleavage, and is the dominant lipid-derived aroma impact compound in chicken meat and fried foods [2][3]. In contrast, 2,4-tridecadienal (C13) requires a longer-chain polyunsaturated fatty acid precursor—most plausibly arachidonic acid (C20:4 n-6) or eicosapentaenoic acid (C20:5 n-3)—to supply the 13-carbon backbone via thermal or oxidative cleavage [1]. This means that in any matrix where the fatty acid profile determines volatile aldehyde output, 2,4-tridecadienal serves as a marker of longer-chain PUFA degradation, whereas 2,4-decadienal reports on linoleate oxidation. The two compounds are not interchangeable as lipid oxidation markers because they report on different precursor pools with different oxidation kinetics.

Lipid oxidation pathway Fatty acid precursor Aroma biogenesis

Validated Application Scenarios for 2,4-Tridecadienal (CAS 60998-24-5) Grounded in Quantitative Differentiation Evidence


Analytical Reference Standard for Long-Chain 2,4-Alkadienal Identification and Quantification in Lipid Oxidation Research

2,4-Tridecadienal serves as an essential authentic reference standard for GC-MS and GC-O identification of C13 2,4-alkadienals in complex volatile profiles from thermally oxidized long-chain PUFAs, fish oils, and poultry phospholipids. Its distinct chromatographic retention (driven by the higher boiling point of 292 °C and logP of 4.95 relative to C9–C11 analogs) and mass spectrum enable unambiguous differentiation from co-eluting shorter-chain 2,4-alkadienals [1]. The 15-fold lower vapor pressure compared to 2,4-decadienal means that headspace SPME calibration curves must be constructed specifically for this compound rather than extrapolated from C10 analog data [1]. As a secondary lipid oxidation marker in fish oil emulsions, 2,4-tridecadienal reports specifically on long-chain PUFA degradation, complementing hexanal and 2,4-decadienal which report on n-6 and n-3 fatty acid oxidation respectively [2].

Research-Use-Only Sensory and Mechanistic Studies Requiring a Non-GRAS, Non-Flavor-Grade 2,4-Alkadienal

For academic and industrial research laboratories conducting mechanistic studies on aldehyde reactivity, protein carbonylation, or receptor activation where the compound must unequivocally NOT be a food-grade ingredient, 2,4-tridecadienal's explicit regulatory status as 'not for flavor use' and 'PROHIBITED for fragrance' provides a clear procurement rationale [1]. This status eliminates ambiguity in publication disclosures, patent filings, and institutional review board protocols where the use of a FEMA GRAS substance might imply food-grade intent. Its 29-fold lower water solubility (3.7 mg/L) versus 2,4-decadienal (105.7 mg/L) also necessitates distinct solubilization protocols—typically requiring ethanol or DMSO carrier solvents—making it preferable for studies where trace surfactant effects of higher aqueous solubility analogs could confound results [1].

High-Temperature Thermal Degradation Modeling Where Shorter-Chain 2,4-Alkadienals Are Volatility-Limited

The 48 °C boiling point advantage of 2,4-tridecadienal over 2,4-decadienal makes it the 2,4-alkadienal of choice for thermal degradation experiments conducted above 250 °C, such as frying oil simulations, high-temperature phospholipid degradation studies, and pyrolysis-GC-MS investigations of long-chain PUFA breakdown [1]. At temperatures where 2,4-decadienal (bp 244 °C) would be substantially lost to the headspace or undergo secondary degradation, 2,4-tridecadienal (bp 292 °C) remains predominantly in the condensed phase, preserving the integrity of the thermal degradation profile [1][3]. This property is particularly relevant for studies employing heated phospholipid systems (e.g., phosphatidylcholine from egg yolk), where C13 aldehydes are generated alongside C10 species, and differential volatility directly impacts the measured product distribution [3].

Positional-Isomer and Homologous-Series Reference in Patent and Regulatory Analytical Methods

2,4-Tridecadienal is structurally positioned between 2,4-decadienal (C10) and 2,4,7-tridecatrienal (C13, with an additional double bond at C7). This positioning makes it valuable as a system suitability standard in HPLC and GC methods that must resolve the 2,4-alkadienal homologous series [1]. A validated reverse-phase HPLC method using a Newcrom R1 column with acetonitrile/water/phosphoric acid mobile phase has been established for 2,4-tridecadienal, and this method is scalable to preparative separation for impurity isolation [2]. In the patent landscape, 4,7-tridecadienal (a positional isomer with double bonds shifted to C4 and C7) has been claimed as an acid taste/smell-reducing agent at concentrations of 0.02 ppt to 10 ppb, highlighting the functional specificity of double-bond position within the tridecadienal scaffold and reinforcing the need for isomer-pure reference material [3].

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